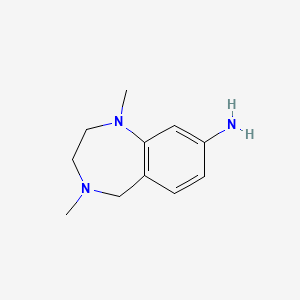

1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine

Description

Properties

IUPAC Name |

1,4-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-13-5-6-14(2)11-7-10(12)4-3-9(11)8-13/h3-4,7H,5-6,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDJRDIFECEBQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=C(C1)C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Aminoquinolines are diazotized and converted to 3-azidoquinolines using sodium azide with yields around 90%.

- Photolysis of these azidoquinolines in the presence of sodium methoxide in a dioxane-methanol mixture under cooling yields 2,3-dimethoxy-2,3-dihydro-1H-1,4-benzodiazepine intermediates in 40-50% yield.

Photolytic Ring Expansion and Tautomerization

Methylation and Amination Steps

- Introduction of methyl groups at positions 1 and 4 can be achieved through alkylation reactions using methylating agents under controlled conditions.

- Amination at position 8, yielding the 8-amine group, typically involves selective substitution reactions on the benzodiazepine ring or reduction of nitro precursors.

Hydrolysis and Further Functionalization

Alternative Synthetic Routes

- Some patents describe preparation methods for related tetrahydrobenzodiazepines involving acetylation and reduction steps, which could be adapted for methyl and amine substitutions.

- Use of acetylating agents (acetyl chloride, acetic anhydride) and bases (triethylamine, sodium methoxide) in organic solvents (dichloromethane, toluene) facilitates intermediate formation and ring modifications.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization of 3-aminoquinoline | Sodium nitrite, acid, then sodium azide | ~90 | Formation of 3-azidoquinoline |

| Photolysis of 3-azidoquinoline | 400 W Hg lamp, dioxane-methanol, sodium methoxide | 40-50 | Ring expansion to 2,3-dimethoxy-dihydrobenzodiazepine |

| Base-induced tautomerization | Sodium methoxide or ethoxide, room temp | 55 | Conversion to stable 3H- or 5H-benzodiazepines |

| Hydrolysis | Reflux in water-dioxane (1:1) | ~50 | Decomposition to 2-aminobenzaldehyde |

| Methylation (Alkylation) | Methylating agents (e.g., methyl iodide), base | Variable | Introduction of methyl groups at N1 and C4 |

| Amination | Reduction or substitution reactions | Variable | Introduction of amine at position 8 |

Research Findings and Considerations

- Photolytic ring expansion is a key step that enables formation of the benzodiazepine core from quinoline derivatives, with sodium methoxide playing a dual role as a base and nucleophile.

- The tautomerization between 3H- and 5H-benzodiazepines depends on substitution at position 2, influencing the stability and reactivity of intermediates.

- Attempts to acylate certain benzodiazepine tautomers were unsuccessful, indicating the need for careful selection of functionalization strategies.

- The instability of some intermediates (e.g., 3-methoxy-2,3-dihydrobenzodiazepines) requires immediate use in subsequent reactions without extensive purification.

- Patented methods provide alternative synthetic routes involving acetylation and reduction, which may be adapted for related compounds.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides, forming N-alkylated products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced benzodiazepine derivatives.

Substitution: N-alkylated benzodiazepine derivatives.

Scientific Research Applications

Overview

1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine is a compound belonging to the benzodiazepine family. It exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and drug development. This article explores its applications in scientific research and potential therapeutic uses.

Pharmacological Properties

The compound has been investigated for its potential anxiolytic , sedative , and anticonvulsant effects. Benzodiazepines are known to modulate the GABA_A receptor, which plays a critical role in inhibitory neurotransmission in the central nervous system. The specific structural modifications in 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine may enhance its binding affinity and efficacy compared to other benzodiazepines.

Anxiolytic and Sedative Effects

Research has shown that compounds with similar structures can be effective in reducing anxiety and promoting sedation. Studies involving animal models have demonstrated that these compounds can significantly decrease anxiety-like behaviors when administered at appropriate doses.

Anticonvulsant Activity

Benzodiazepines are frequently used as anticonvulsants. The compound's ability to enhance GABAergic activity suggests it may be beneficial in treating epilepsy or other seizure disorders. Experimental studies have indicated that it can reduce seizure frequency and severity.

Neuroprotective Effects

Emerging research suggests that benzodiazepines may possess neuroprotective properties. The compound could potentially protect neurons from excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Cognitive Enhancement

Some studies have explored the cognitive-enhancing effects of benzodiazepines. While traditionally associated with sedation, certain derivatives may improve memory and learning processes under specific conditions.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of anxiolytic effects | Demonstrated significant reduction in anxiety-like behavior in rodents after administration of the compound at varying doses. |

| Study 2 | Assessment of anticonvulsant properties | Showed a marked decrease in seizure activity in animal models when treated with the compound compared to control groups. |

| Study 3 | Investigation of neuroprotective effects | Found that the compound reduced neuronal death in vitro under oxidative stress conditions, suggesting potential for neuroprotection. |

Mechanism of Action

The mechanism of action of 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

However, the compounds listed in the evidence (e.g., 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine and others) belong to distinct chemical classes, limiting a direct comparison. Below is an analysis of structural and functional distinctions:

Table 1: Structural Comparison of Selected Compounds

Key Observations:

Structural Divergence: The target benzodiazepine lacks the electron-withdrawing groups (e.g., chloro or nitro substituents) common in clinically used benzodiazepines, which may reduce its GABAergic activity.

Functional Groups : The 8-amine group in the target compound may confer unique hydrogen-bonding interactions, differing from the allyl or propionamide groups in the analogs listed. These differences could influence solubility, bioavailability, or target binding.

Therapeutic Hypotheses : While classical benzodiazepines target GABAA receptors, the compounds in may interact with alternative pathways (e.g., ion channels or enzyme inhibition), as suggested by their structural motifs.

Research Findings and Limitations

No peer-reviewed studies or experimental data for 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine were identified in the provided evidence. The compounds listed in are similarly underexplored in the context of comparative pharmacology. For instance:

- 898461-87-5 (N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide) shares a fused heterocyclic core but lacks the diazepine ring critical for GABA modulation, suggesting divergent mechanisms.

- 454434-91-4 (Acetamide derivative) contains a triazole-thioether group, which is associated with antioxidant or antimicrobial activity rather than CNS effects.

Recommendations for Future Research

Database Exploration : Accessing specialized databases like PubChem (as referenced in ) with full functionality may yield additional physicochemical or bioactivity data.

Synthetic Analog Studies : Comparative studies with methyl-substituted benzodiazepines (e.g., midazolam) could clarify the impact of the 1,4-dimethyl and 8-amine groups.

Target Profiling : High-throughput screening against GABA receptors, ion channels, or kinases would elucidate functional similarities or differences.

Biological Activity

1,4-Dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine (CAS No. 123228-94-4) is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology and antiviral research. This article reviews the biological activity of this compound based on existing literature, including structure-activity relationships (SAR), pharmacological effects, and case studies.

- Molecular Formula: C11H16N2

- Molecular Weight: 176.26 g/mol

- CAS Number: 123228-94-4

The benzodiazepine derivatives are known for their interaction with the central nervous system (CNS), primarily through modulation of neurotransmitter systems. Specifically, 1,4-dimethyl derivatives have been shown to act on various receptors including:

- GABA Receptors: These compounds often enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

- AMPARs (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors): Recent studies indicate that certain benzodiazepine derivatives can act as noncompetitive antagonists of AMPARs, which play a critical role in synaptic transmission and plasticity in the CNS .

Pharmacological Studies

A comprehensive review of pharmacological studies reveals several key findings regarding the biological activity of 1,4-dimethyl derivatives:

- Inhibition of AMPARs:

- Antiviral Activity:

- Neuroprotective Effects:

Case Study 1: AMPAR Modulation

In a controlled experiment using HEK293 cells, researchers assessed the effects of various benzodiazepine analogs on AMPARs. The results indicated that specific structural modifications led to enhanced inhibition rates without affecting deactivation kinetics. This highlights the potential for developing selective modulators for therapeutic use in conditions characterized by excitotoxicity .

Case Study 2: Antiviral Efficacy

A derivative was tested for its ability to inhibit HIV replication in CD4+ T-cell lines. The compound exhibited potent antiviral activity with IC50 values significantly lower than cytotoxic concentrations, indicating a favorable therapeutic index for potential drug development against HIV .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- The presence of methyl groups at specific positions enhances binding affinity and receptor selectivity.

- Substitution patterns on the phenyl ring significantly influence biological activity; electron-withdrawing groups at meta positions were found to be particularly effective in increasing potency against AMPARs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-8-amine, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, substituted benzodiazepines are often prepared using chloro- or bromo-substituted precursors reacted with amines under basic conditions (e.g., K₂CO₃ in DMF or ethanol). Key intermediates can be purified via silica gel column chromatography and characterized using NMR (300–400 MHz) and mass spectrometry (e.g., ESI-MS) to confirm molecular ions (e.g., [M+1]⁺) .

- Validation : Ensure purity (>95%) by HPLC and monitor reaction progress via TLC. For structural elucidation, compare NMR chemical shifts with analogous compounds (e.g., 8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine derivatives) .

Q. How can researchers optimize reaction conditions for benzodiazepine derivatives to minimize by-products?

- Experimental Design :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol may reduce side reactions in thioether formations .

- Temperature control : Moderate heating (60–80°C) improves reaction kinetics without decomposing sensitive intermediates.

- Base choice : K₂CO₃ is preferred for deprotonation in SNAr reactions, while NaHCO₃ is suitable for milder conditions .

- Troubleshooting : If yields are low, consider alternative leaving groups (e.g., nitro to amine reductions) or protecting groups for reactive sites .

Advanced Research Questions

Q. What experimental approaches are used to study the interaction of 1,4-benzodiazepines with GABA receptors, and how do partial agonists differ from full agonists?

- Pharmacological Methods :

- Concentration-clamp technique : Measure GABA-induced chloride currents in isolated sensory neurons (e.g., frog models) to assess compound efficacy. Full agonists (e.g., diazepam) amplify GABA responses at ≤3 µM, while partial agonists (e.g., CL218,872) show ~50% efficacy even at higher concentrations .

- Dose-response curves : Inverse agonists (e.g., fl-CCE) exhibit dual effects—reducing GABA responses at low concentrations (<3 µM) but potentiating them at higher doses .

- Data Interpretation : Use Schild analysis to differentiate competitive vs. allosteric modulation. Compare EC₅₀ values for receptor affinity studies .

Q. How can researchers resolve contradictions in pharmacological data, such as dual effects of inverse agonists on GABA receptors?

- Methodological Strategies :

- Receptor subtype specificity : Test compounds on recombinant GABAₐ receptor isoforms (e.g., α1β2γ2 vs. α5β3γ2) to identify subtype-dependent effects.

- Binding assays : Radioligand displacement studies (e.g., -flumazenil) can clarify whether inverse agonists compete with antagonists for the same site .

- Molecular dynamics simulations : Model ligand-receptor interactions to explain paradoxical potentiation at high concentrations, possibly due to allosteric site saturation .

Q. What cyclization strategies are effective for constructing the 1,4-diazepine ring in related compounds, and how can side reactions be mitigated?

- Synthetic Approaches :

- Chloroacetyl intermediates : React ethyl 3-aminonaphthofuran-2-carboxylate with chloroacetyl chloride to form cyclization precursors. Bromination/nitration of these intermediates followed by methanolic ammonia treatment yields 1,4-diazepine-2,5-diones .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive steps .

- By-product Control : Use scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted amines or employ high-dilution conditions to prevent oligomerization .

Methodological Best Practices

Q. How should researchers design experiments to validate the biological activity of novel benzodiazepine analogs?

- In vitro assays :

- Enzyme inhibition : Test cholinesterase or lipoxygenase inhibition using spectrophotometric methods (e.g., Ellman’s assay for AChE) .

- Cellular models : Use neuronal cell lines (e.g., SH-SY5Y) to assess neuroprotective effects or cytotoxicity via MTT assays .

- In vivo relevance : Pair mechanistic studies with behavioral models (e.g., rodent anxiety tests) to correlate receptor activity with functional outcomes .

Q. What techniques ensure reproducibility in benzodiazepine synthesis and characterization?

- Standardization :

- Reagent quality : Use freshly distilled amines and anhydrous solvents to prevent hydrolysis.

- Analytical consistency : Calibrate NMR spectrometers with tetramethylsilane (TMS) and validate MS parameters using certified standards (e.g., reserpine) .

- Data transparency : Report reaction yields, purity, and spectral data in supplementary materials. Cross-validate results with independent labs .

Data Presentation Guidelines

- Structural data : Include tables with NMR shifts (δ ppm), coupling constants (J in Hz), and MS m/z values (e.g., Table 1 ).

- Pharmacological results : Use dose-response curves with error bars (SEM) and statistical significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.